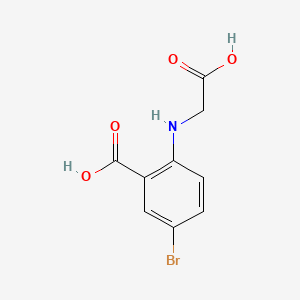
5-溴-N-(羧甲基)蒽醌酸
描述
Anthranilic acid derivatives, including "5-Bromo-N-(carboxymethyl)anthranilic acid," have been extensively studied for their diverse chemical and biological properties. These compounds are foundational in synthesizing a wide range of pharmaceuticals, dyes, and polymers.
Synthesis Analysis
The synthesis of anthranilic acid derivatives often involves palladium-catalyzed ortho-C-H amidation of benzoic acids, a method highlighted by Ng, Ng, and Yu (2012) for its efficiency in forming anthranilic acids by direct intermolecular amidation (Ng, Ng, & Yu, 2012). This method can likely be adapted to synthesize "5-Bromo-N-(carboxymethyl)anthranilic acid" by choosing appropriate starting materials and conditions.
Molecular Structure AnalysisThe molecular structure of anthranilic acid derivatives is characterized using various spectroscopic techniques. For instance, Skorik et al. (2004) synthesized and analyzed the copper(II) complexes of N-(2-carbamoylethyl)anthranilic acid, providing insights into the coordination chemistry and structural aspects of these complexes (Skorik et al., 2004). Similar approaches can be employed to study the structure of "5-Bromo-N-(carboxymethyl)anthranilic acid."
Chemical Reactions and Properties
Anthranilic acid derivatives participate in a variety of chemical reactions, offering functionalities that are useful in organic synthesis and pharmaceutical design. The versatility of these compounds is illustrated by the synthesis of complex molecules from simple anthranilic acids, as discussed by Giri, Lam, and Yu (2010) (Giri, Lam, & Yu, 2010).
Physical Properties Analysis
The physical properties of anthranilic acid derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various fields. The work by Mei, August, and Wolf (2006) on the regioselective copper-catalyzed amination of chlorobenzoic acids provides valuable data on the physical properties of N-aryl anthranilic acid derivatives, which can be extrapolated to "5-Bromo-N-(carboxymethyl)anthranilic acid" (Mei, August, & Wolf, 2006).
Chemical Properties Analysis
The chemical properties of anthranilic acid derivatives, such as acidity/basicity, reactivity, and stability, play a significant role in their functionality. Studies on the acid-base properties and reactivity of derivatives, like those conducted by Isaev et al. (2013), offer insights into the influence of substituents on the chemical behavior of these compounds (Isaev et al., 2013).
科学研究应用
合成和衍生物形成
5-溴-N-(羧甲基)蒽醌酸及其衍生物已被合成并用于各种应用研究。 Khalifa等人(1982年)描述了通过从蒽醌酸(Khalifa et al., 1982)合成2,5-二溴苯甲酸的新颖方法,合成了6-溴-1-乙基-2,4-二氧代-四氢喹啉等衍生物。此外,Avotin'sh等人(1999年)讨论了蒽醌酸与戊酸和己酸氯化物反应,产生N-酰基衍生物,导致各种喹唑啉(Avotin'sh et al., 1999)。
抗菌和止血活性
从蒽醌酸酰化衍生的N-酰基-5-溴(3,5-二溴)蒽醌酸钠盐对金黄色葡萄球菌和大肠杆菌表现出止血和抗菌活性(Andryukov et al., 2011)。
抗炎和降糖活性
Sharma等人(2002年)合成了5-溴-N-(羧甲基)蒽醌酸的新衍生物,并对其进行抗炎活性筛选,其中一些显示出显著的抗炎活性(Sharma et al., 2002)。在糖尿病研究领域,Kurbatov等人(2014年)制备了NH-酰基-5-溴(碘)蒽醌酸酰胺,并对其进行降糖活性测试,发现一些化合物具有显著的降糖效果(Kurbatov等人,2014年)。
杀虫应用
Qi等人(2014年)合成了含有1,3,4-噁二唑环的蒽醌二酰胺类似物,展示了对菜粉蝶的良好杀虫活性(Qi等人,2014年)。
抗病毒活性
在病毒学领域,Selvam等人(2010年)评估了从蒽醌酸衍生的2,3-二取代喹唑啉-4(3H)-酮类化合物对HIV、HSV和痘病毒的抗病毒活性,其中一些化合物显示出显著的抗病毒活性(Selvam et al., 2010)。
物理化学研究
Refat等人(2014年)对从蒽醌酸衍生的新型杂环配体与Mn(II)、Co(II)和Cu(II)形成的配合物进行了研究,探讨了它们的物理化学性质和潜在的抗菌和抗真菌活性(Refat et al., 2014)。
属性
IUPAC Name |
5-bromo-2-(carboxymethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-5-1-2-7(11-4-8(12)13)6(3-5)9(14)15/h1-3,11H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZRRAYYJFRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186007 | |
| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(carboxymethyl)anthranilic acid | |
CAS RN |
32253-75-1 | |
| Record name | 5-Bromo-N-(carboxymethyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32253-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032253751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32253-75-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-bromo-2-carboxyphenyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

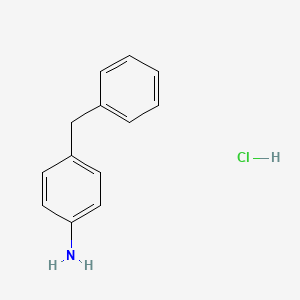
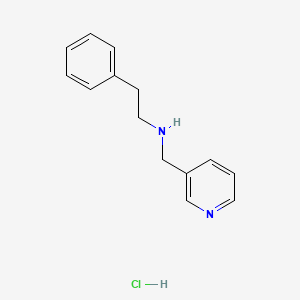
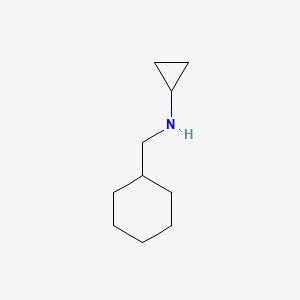
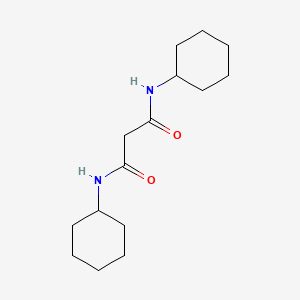
![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)
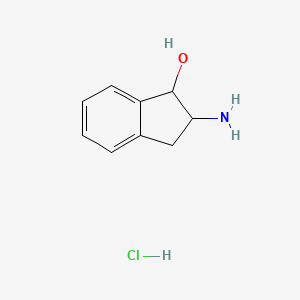
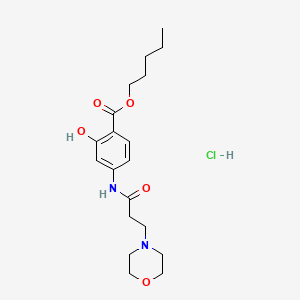
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)
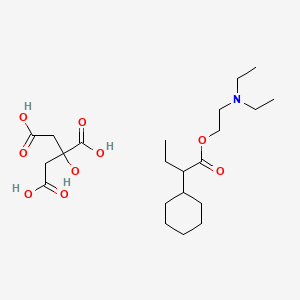
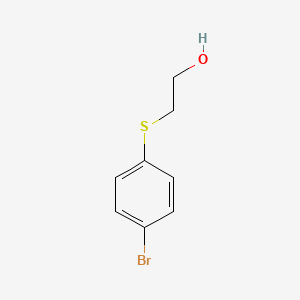
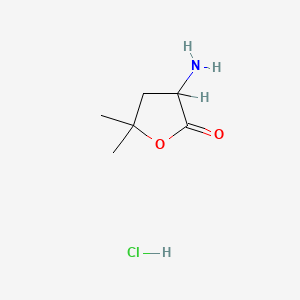
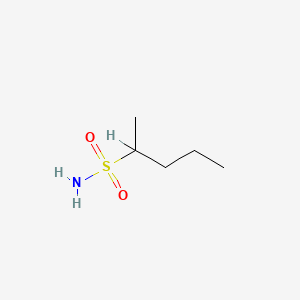
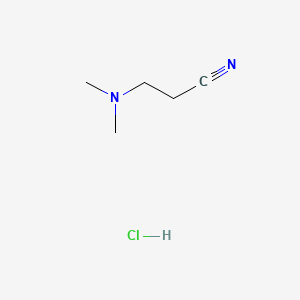
![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)